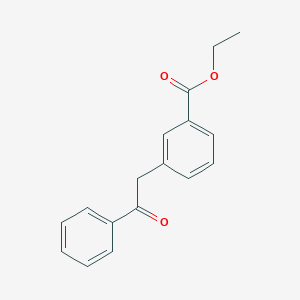

Ethyl 3-(2-oxo-2-phenylethyl)benzoate

Description

Contextual Landscape of Phenacyl Benzoates and Related Keto-Esters

Phenacyl benzoates are a class of organic compounds characterized by a benzoate (B1203000) ester attached to a phenacyl group (a two-carbon chain with a phenyl group and a ketone). nih.govresearchgate.net These compounds are derivatives of benzoic acid and a phenacyl halide. researchgate.net They, along with other β-keto esters, are valuable intermediates in organic synthesis. ucla.edu

The synthesis of β-keto esters can be achieved through various methods, including the reaction of aldehydes with ethyl diazoacetate in the presence of a catalyst like niobium pentachloride. organic-chemistry.org Another common method is the Claisen condensation, which involves the reaction of an ester with a ketone. More specifically, the decarboxylative Claisen condensation of substituted malonic acid half oxyesters with acyl donors provides a route to functionalized α-substituted β-keto esters. organic-chemistry.org Palladium-catalyzed reactions of allyl β-keto esters have also been developed, expanding their synthetic utility. nih.gov These reactions can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones. nih.gov

Keto-esters, in general, are pivotal in organic chemistry. They serve as precursors for the synthesis of a wide array of more complex molecules. For instance, they are used in the acetoacetic ester synthesis to produce β-alkylated ketones, esters, and carboxylic acids. nih.gov The reactivity of the ketone and ester functional groups allows for a variety of chemical transformations.

Properties

IUPAC Name |

ethyl 3-phenacylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYFUCMILGBCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645681 | |

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-64-2 | |

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of Ethyl 3-(2-oxo-2-phenylethyl)benzoate

The synthesis of this compound can be achieved through several strategic approaches, including classical esterification, carbon-carbon bond forming reactions, and modern photocatalytic methods.

Esterification Reactions for Aromatic Keto-Esters

Esterification represents a fundamental method for the synthesis of aromatic keto-esters like this compound. This typically involves the reaction of the corresponding carboxylic acid, 3-(2-oxo-2-phenylethyl)benzoic acid, with ethanol (B145695) in the presence of an acid catalyst. The Fischer esterification, a classic example, utilizes a strong acid like sulfuric acid to catalyze the reaction, driving the equilibrium towards the ester product.

Enzymatic methods, employing lipases, have also gained prominence as a green alternative for esterification. nih.gov These biocatalytic approaches offer high selectivity and operate under mild reaction conditions, reducing the generation of toxic byproducts. nih.gov Transesterification, the conversion of one ester to another, is another viable route. β-keto esters can be synthesized through the transesterification of various acetoacetates with alcohols, a process that can be catalyzed by substances like 3-nitrobenzeneboronic acid. researchgate.net

Another approach involves the oxidative esterification of aldehydes. This method can be catalyzed by N-Heterocyclic Carbenes (NHCs) with an oxidizing agent like manganese(IV) oxide, or by vanadium catalysts using hydrogen peroxide as a green oxidant. organic-chemistry.org

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of this compound can be accomplished through various carbon-carbon bond formation reactions. A prominent strategy involves the reaction of a benzoic acid derivative with a phenacyl halide. For instance, the reaction of a salt of benzoic acid with 2-bromo-1-phenylethanone in a polar aprotic solvent like dimethylformamide (DMF) can yield the target compound. researchgate.net

The Blaise reaction and Claisen condensation are other classical methods for forming carbon-carbon bonds to produce β-keto esters. organic-chemistry.org More contemporary methods include the coupling of activated amides with enolizable esters in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). organic-chemistry.org

Visible-Light-Mediated Oxidative Arylation Approaches

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. These methods can facilitate the formation of α-ketoamides from 1-arylethanols or through the reaction of amines with phenacyl bromides using molecular oxygen as the oxidant. organic-chemistry.org While not directly reported for the title compound, these approaches highlight the potential for developing novel, light-mediated syntheses of aromatic keto-esters. Visible-light-induced oxidative α-hydroxylation of β-keto esters has been achieved using a copper(II)-ethylenediamine catalyst, demonstrating the utility of light in functionalizing the keto-ester moiety. nih.govresearchgate.net Furthermore, a metal-free, visible-light-induced decarboxylative arylation has been developed for the synthesis of acylated heterocyclic derivatives from α-keto acids, suggesting a potential pathway for related structures. acs.org

Derivatization and Further Chemical Reactivity

The presence of both a ketone and an ester functional group in this compound allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of diverse molecular architectures.

Hydrolytic and Reductive Transformations of Keto-Ester Moieties

The ester group of this compound can be hydrolyzed back to the corresponding carboxylic acid, 3-(2-oxo-2-phenylethyl)benzoic acid, under either acidic or basic conditions. sserc.org.uksserc.org.ukyoutube.comiosrjournals.org Alkaline hydrolysis, typically using sodium hydroxide, followed by acidification, is a common procedure. sserc.org.uksserc.org.ukyoutube.com

The ketone functionality can undergo reduction to a secondary alcohol. This can be achieved through various methods, including catalytic hydrogenation. libretexts.orglibretexts.org For instance, aryl alkyl ketones can be reduced to the corresponding alkylbenzenes by catalytic hydrogenation over a palladium catalyst. libretexts.org Enzyme-catalyzed enantioselective reductions of ketones and keto-esters are also well-established, often yielding chiral alcohols with high stereoisomeric purity. nih.govacs.org

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of a variety of heterocyclic compounds.

Oxazoles and Imidazoles: Phenacyl benzoates, which share the core structure of the title compound, are known to be useful in the synthesis of oxazoles and imidazoles. researchgate.netcbccollege.in These reactions typically involve condensation with appropriate reagents to form the heterocyclic ring.

Benzoxazepines: The structural framework of phenacyl benzoates also serves as a starting point for the synthesis of benzoxazepines. researchgate.nethoustonmethodist.org

Isocoumarins: Isocoumarin derivatives can be synthesized from 2-ethynylbenzoates through a heterocyclization reaction. nih.gov While not a direct transformation of the title compound, this illustrates a cyclization strategy for related benzoic acid esters. Another method involves the palladium-catalyzed oxidative alkoxycarbonylation of 2-alkynylbenzoic acids. nih.gov

Substitution Reactions on Aromatic Rings

The reactivity of the central benzene (B151609) ring in this compound towards electrophilic aromatic substitution is significantly influenced by the two substituents it bears: the ethyl ester group (-COOEt) and the phenacyl group (-C(O)CH₂Ph). Both of these groups are electron-withdrawing due to the presence of a carbonyl functionality.

In electrophilic aromatic substitution, electron-withdrawing groups deactivate the aromatic ring, making it less reactive than benzene itself. They achieve this by pulling electron density from the ring, which destabilizes the positively charged intermediate (the benzenium ion) formed during the reaction. libretexts.orgmsu.edu Consequently, harsher reaction conditions, such as higher temperatures or more potent catalysts, are typically required to achieve substitution on such deactivated rings. msu.edu

Furthermore, these deactivating groups act as meta-directors. This means they direct incoming electrophiles to the carbon positions that are meta to their own position on the ring. In the case of this compound, the substituents are located at positions 1 and 3, a meta relationship to each other. Their directing effects are therefore reinforcing, acting in concert to guide the incoming electrophile. msu.edu

The ethyl ester group at position 1 directs substitution to position 5.

The phenacyl group at position 3 also directs substitution to position 5.

Both groups also direct to position 2, but this position is sterically hindered by the proximity of both bulky substituents, making an attack at this site highly unlikely. The positions 4 and 6 are ortho and para to one of the deactivating groups, which is electronically disfavored. Therefore, electrophilic substitution on this compound is predicted to occur almost exclusively at position 5.

The table below outlines the predicted major products for common electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Electrophile (E+) | Predicted Major Product Name |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Ethyl 5-nitro-3-(2-oxo-2-phenylethyl)benzoate |

| Halogenation (Bromination) | Br₂ / FeBr₃ | Br⁺ | Ethyl 5-bromo-3-(2-oxo-2-phenylethyl)benzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 5-(sulfo)-3-(2-oxo-2-phenylethyl)benzoate |

Polymerization Studies of Related Benzoate (B1203000) Derivatives

While this compound itself is not typically used as a monomer in polymerization reactions due to the lack of a readily polymerizable functional group, its structural class—benzoate esters—is of significant importance in polymer chemistry. Derivatives of benzoic acid and its esters are utilized in various ways, including as monomers for condensation polymers, as chain-transfer agents, and as additives that modify polymer properties. researchgate.net

Benzoate derivatives can be incorporated into polymer backbones, most commonly through condensation polymerization. For instance, esters of dicarboxylic benzoic acids (like terephthalic acid) are fundamental building blocks for polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). The synthesis involves a transesterification reaction between a diol and a diester (e.g., dimethyl terephthalate). researchgate.net

In other applications, benzoate derivatives are chemically modified to include a polymerizable group, such as a vinyl or acryloyl group. The polymerization of these functionalized monomers results in polymers with benzoate moieties as pendant side groups. These groups can impart specific properties to the final material, such as increased thermal stability, altered refractive index, or enhanced UV resistance.

Furthermore, simple benzoate esters serve as crucial additives in the polymer industry. They can function as plasticizers, which are compounds added to polymers like PVC to increase their flexibility and durability. They are also used as components in the synthesis of dyes and coatings for polymeric materials. researchgate.net

The following table summarizes the roles of various benzoate derivatives in the field of polymer science.

| Role of Benzoate Derivative | Example Derivative | Polymer Type / Application | Effect on Polymer Properties |

|---|---|---|---|

| Monomer (in backbone) | Dimethyl terephthalate | Polyesters (e.g., PET) | Provides rigidity, thermal stability, and mechanical strength to the polymer chain. |

| Monomer (as side chain) | Vinyl benzoate | Poly(vinyl benzoate) | Introduces aromatic groups that can enhance thermal properties and solubility. |

| Plasticizer | Various alkyl benzoates | PVC, Rubbers, Cellulose Esters researchgate.net | Increases flexibility, reduces brittleness, and improves processability. |

| Component in Coatings | Benzoic acid esters | Alkali-resistant polyester (B1180765) coatings researchgate.net | Improves durability, adhesion, and chemical resistance of the coating. |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis, the electronic environment of each proton determines its chemical shift (δ), reported in parts per million (ppm). The spectrum for Ethyl 3-(2-oxo-2-phenylethyl)benzoate is expected to display distinct signals corresponding to the ethyl group, the methylene (B1212753) bridge, and the two separate aromatic rings. The predicted chemical shifts, multiplicities, and integrations provide a detailed proton map of the molecule.

The ethyl ester protons typically appear in the upfield region. The methyl (CH₃) protons are expected to present as a triplet due to coupling with the adjacent methylene (CH₂) group, while the methylene protons of the ethyl group will appear as a quartet. The methylene bridge (C₆H₄-CH₂-C=O) protons are anticipated to be a singlet, positioned further downfield due to the influence of the adjacent carbonyl and aromatic ring. The protons on the two aromatic rings will resonate in the downfield region, with complex splitting patterns arising from their varied electronic environments and spin-spin coupling interactions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.25 | Singlet (s) | 2H | Ar-CH₂ -C=O |

| ~4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~7.20 - 8.20 | Multiplet (m) | 9H | Aromatic protons (Ar-H) |

Note: Data is predicted and serves as an illustrative guide. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information by identifying the chemical shift of each unique carbon atom. The spectrum for this compound is expected to show distinct signals for the ethyl ester carbons, the methylene carbon, the two carbonyl carbons (ester and ketone), and the various aromatic carbons.

The carbons of the ethyl group will appear at the highest field (lowest ppm). The methylene bridge carbon will be shifted downfield. The aromatic carbons will resonate in the approximate range of 128-138 ppm. The two carbonyl carbons are the most deshielded and will appear at the lowest field (highest ppm), with the ketone carbonyl typically resonating at a lower field than the ester carbonyl.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14.3 | -O-CH₂-C H₃ |

| ~45.5 | Ar-C H₂-C=O |

| ~61.2 | -O-C H₂-CH₃ |

| ~128.0 - 138.0 | Aromatic C -H and C -C |

| ~165.8 | Ester C =O |

| ~197.0 | Ketone C =O |

Note: Data is predicted and serves as an illustrative guide. Actual experimental values may vary.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z). For this compound (C₁₇H₁₆O₃), the molecular ion peak (M⁺·) would be expected at m/z 268.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic ketones and esters include alpha-cleavage adjacent to the carbonyl groups. uni-saarland.dewhitman.edulibretexts.org Expected primary fragments would include:

m/z 105: A prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺), formed by cleavage of the bond between the carbonyl and the methylene bridge. youtube.com

m/z 77: The phenyl cation ([C₆H₅]⁺), resulting from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation. whitman.edu

Loss of the ethoxy group (-OC₂H₅): Cleavage at the ester functionality can lead to a fragment corresponding to [M - 45]⁺.

Loss of the ethyl group (-C₂H₅): This would result in a fragment at [M - 29]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For a compound with the molecular formula C₁₇H₁₆O₃, the calculated monoisotopic mass is 268.109944 Da. chemspider.comchemspider.comnih.gov An experimental HRMS measurement confirming this value would provide unambiguous evidence for the compound's elemental composition, distinguishing it from other potential isomers.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₆O₃ |

| Calculated Exact Mass | 268.109944 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS, making it an ideal method for assessing the purity of a sample and identifying any potential impurities or degradation products. chemspider.com In this technique, the sample is vaporized and passed through a capillary column where components are separated based on their boiling points and interactions with the column's stationary phase.

For this compound, a GC-MS analysis would produce a chromatogram where the pure compound appears as a major peak at a specific retention time. The mass spectrum of this peak would correspond to the fragmentation pattern described in the EI-MS section. Any additional peaks in the chromatogram would indicate the presence of impurities, such as residual starting materials from synthesis, side-products, or compounds formed through degradation. The mass spectrum of each impurity peak can be analyzed and compared against spectral libraries to facilitate its identification. This makes GC-MS a critical tool for quality control in the production and use of the compound. uni-saarland.denih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, packing, and intermolecular forces. Although a specific crystal structure determination for this compound is not publicly documented, analysis of its isomer, 2-oxo-2-phenylethyl benzoate (B1203000), reveals key structural features likely to be shared. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules adopt specific arrangements to maximize packing efficiency and favorable intermolecular interactions. For related benzoate structures, non-covalent interactions are paramount in dictating the supramolecular architecture.

Hydrogen Bonding: While this compound lacks classical hydrogen bond donors (like O-H or N-H), weak C—H⋯O hydrogen bonds are expected to be significant. In the crystal structure of its isomer, 2-oxo-2-phenylethyl benzoate, molecules are linked by pairs of intermolecular C—H⋯O hydrogen bonds, forming distinct dimeric structures. nih.govresearchgate.net These dimers are characterized by an R²₂(10) ring motif, a common pattern in crystal engineering. nih.govresearchgate.net It is highly probable that the title compound would exhibit similar C—H⋯O interactions involving the carbonyl oxygen atoms and aromatic or methylene C-H groups.

π-π Stacking: Aromatic rings, like the two phenyl groups in the title molecule, can interact through π-π stacking. These interactions, where the electron-rich π-systems of adjacent rings overlap, are crucial for the stabilization of crystal lattices. nih.gov Depending on the molecular conformation, these interactions can be parallel-displaced or T-shaped. In related structures, π–π interactions have been observed to consolidate the crystal packing. nih.gov

Conformational Analysis and Dihedral Angles

Analysis of the isomer 2-oxo-2-phenylethyl benzoate shows that the two terminal phenyl rings are not coplanar. nih.govresearchgate.net A significant dihedral angle of 86.09 (9)° is observed between them, resulting in a twisted conformation. nih.govresearchgate.net This near-perpendicular arrangement minimizes steric hindrance between the bulky phenyl groups. A similar non-planar conformation would be expected for this compound.

A summary of crystallographic data for the related compound 2-oxo-2-phenylethyl benzoate is presented below.

Table 1. Crystal Data for the Isomeric Compound 2-Oxo-2-phenylethyl benzoate

| Parameter | Value |

|---|---|

| Formula | C₁₅H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0299 (13) |

| b (Å) | 14.116 (2) |

| c (Å) | 9.6379 (14) |

| **β (°) ** | 90.564 (3) |

| **Volume (ų) ** | 1228.4 (3) |

| Z | 4 |

Data sourced from references nih.govresearchgate.net.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dₙₒᵣₘ (which highlights contacts shorter than van der Waals radii) to identify key interaction points.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Carbonyl (C=O) Stretching: The molecule contains two distinct carbonyl groups: an ester and a ketone. The ester C=O stretch typically appears as a strong, sharp band in the range of 1750-1735 cm⁻¹. The ketone C=O stretch is also strong and generally found between 1725-1705 cm⁻¹. Conjugation with the phenyl ring could shift the ketone absorption to a slightly lower wavenumber, potentially in the 1690-1670 cm⁻¹ range.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the two phenyl rings will produce several moderate to sharp bands in the region of 1600-1450 cm⁻¹.

C-O Stretching: The ester group will exhibit C-O stretching vibrations, typically appearing as two bands in the 1300-1000 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings are expected in the fingerprint region below 900 cm⁻¹. The specific pattern can help infer the substitution pattern on the rings.

Table 2. Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong |

| Ketone Carbonyl | C=O Stretch | 1690 - 1670 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Sharp |

| Ester | C-O Stretch | 1300 - 1000 | Medium |

| Aromatic C-H | Out-of-plane Bend | < 900 | Medium to Strong |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-oxo-2-phenylethyl benzoate |

| Benzoic Acid |

| 2-bromo-1-phenylethanone |

| Sodium Carbonate |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For Ethyl 3-(2-oxo-2-phenylethyl)benzoate, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and predict spectroscopic properties.

These calculations reveal the lowest energy conformation of the molecule, determining key bond lengths, bond angles, and dihedral angles. The predicted vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the structural integrity of the synthesized compound. Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* and n → π* transitions.

Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond Length (Å) / Angle (°) |

| C=O (ketone) | 1.215 |

| C=O (ester) | 1.208 |

| C-O (ester) | 1.354 |

| C-C (bridge) | 1.520 |

| O-C-C (ester) | 123.5 |

| C-C-C (ketone) | 119.8 |

Note: Data is hypothetical and for illustrative purposes, as specific literature on this exact molecule is not available.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict its binding affinity and interaction mode with various biological targets, such as enzymes or receptors.

These studies involve placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding free energy. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for structure-based drug design and for identifying potential biological activities of the compound.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | ARG 120, TYR 355, SER 530 |

| Acetylcholinesterase (AChE) | -7.9 | TRP 84, TYR 130, PHE 330 |

Note: This data is illustrative, as specific docking studies on this compound are not publicly available. Binding affinities can vary significantly based on the target and docking software used.

Analysis of Charge Distribution and Electronic Properties (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule, offering insights into bonding interactions, charge transfer, and molecular stability. For this compound, NBO analysis can identify the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding the molecule's reactivity and electronic properties.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO properties of a molecule are governed by its response to a strong electromagnetic field, which can be quantified by the first hyperpolarizability (β) and second hyperpolarizability (γ).

Biological Activity and Medicinal Chemistry Applications

Evaluation of Antiproliferative and Anticancer Efficacy

While direct studies on the antiproliferative effects of Ethyl 3-(2-oxo-2-phenylethyl)benzoate are not extensively documented, research on related benzoate (B1203000) derivatives and chalcone (B49325) analogues indicates a potential for anticancer activity.

Several studies have demonstrated the cytotoxic effects of various benzoate derivatives against human cancer cell lines. For example, two series of ethyl benzoate derivatives bearing pyrrolizine and indolizine (B1195054) moieties exhibited potent to moderate cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colon (HT29) cancer cell lines, with IC₅₀ values ranging from 0.02 to 23.35 µM. nih.gov Another study on benzo[d]isothiazole hydrazones, which share some structural similarities, identified a compound (2h) with significant antiproliferative activity, showing an IC₅₀ range of 0.5 to 8.0 μM against various leukemia and solid tumor cell lines. ddg-pharmfac.net

Chalcones, which are α,β-unsaturated ketones structurally related to the phenacyl moiety, are well-known for their wide range of pharmacological activities, including anticancer effects. researchgate.netsemanticscholar.orgnih.gov This activity is often attributed to the presence of the reactive α,β-unsaturated keto group. researchgate.netsemanticscholar.orgnih.gov Although this compound lacks the double bond of a chalcone, the presence of the aromatic ketone is a key feature for this class of activity.

Table 1: Antiproliferative Activity of Selected Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Source |

| Ethyl benzoate with pyrrolizine/indolizine | MCF-7, A2780, HT29 | 0.02 - 23.35 | nih.gov |

| Benzo[d]isothiazole hydrazone (2h) | Leukemia and solid tumor lines | 0.5 - 8.0 | ddg-pharmfac.net |

| Nitrile derivatives | HePG2, HCT-116, MCF-7, PC3, HeLa | 8.36 - 39.03 (for compound 2) | semanticscholar.org |

| Benzo[f]benzo mdpi.comacs.orgimidazo/oxazolo oxazepine | A549, HeLa, Caco-2, MCF-7 | 0.003 - 209.46 (µg/mL) | scielo.br |

Investigations into Antihyperlipidemic Potential

The potential for this compound and its derivatives to act as antihyperlipidemic agents is an area of interest. A study on a newly synthesized benzoic acid derivative, S-2E, demonstrated its ability to lower both blood cholesterol and triglyceride levels. nih.gov In the liver, S-2E is converted to its active metabolite, S-2E-CoA, which inhibits both HMG-CoA reductase and acetyl-CoA carboxylase, key enzymes in cholesterol and fatty acid biosynthesis. nih.gov This dual inhibition suggests that benzoic acid derivatives could be effective in treating mixed hyperlipidemia. nih.gov

Furthermore, a series of substituted 2-phenacyl-3-phenyl-1H-pyrrole-4-carboxylates, which contain a phenacyl group, were found to be potent hypolipidemic agents in mice, lowering serum triglyceride concentrations. nih.gov One compound in this series also demonstrated oral cholesterol-lowering effects in rats. nih.gov These findings suggest that the phenacyl and benzoate moieties of this compound could contribute to potential antihyperlipidemic activity.

Table 2: Antihyperlipidemic Activity of Related Compounds

| Compound/Derivative | Mechanism/Effect | Model | Source |

| S-2E (a benzoic acid derivative) | Non-competitive inhibition of HMG-CoA reductase and acetyl-CoA carboxylase | Zucker fatty rats | nih.gov |

| Substituted 2-phenacyl-3-phenyl-1H-pyrrole-4-carboxylates | Lowered serum triglyceride and cholesterol levels | CF-1 male mice and Sprague-Dawley male rats | nih.gov |

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Butyrylcholinesterase, Alpha-glucosidase)

The potential for this compound to act as an enzyme inhibitor is another area of medicinal chemistry exploration. While direct data on this specific compound is lacking, studies on related structures provide some clues. For example, sodium benzoate, a simple benzoate salt, has been shown to have a variable effect on different enzymes, inhibiting some while activating others. nih.gov It has been shown to have an inhibitory effect on Red (a reductase enzyme system) but can increase the activity of trypsin and lysozyme. nih.gov

More specifically, a study on 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, which are structurally more complex, revealed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values in the nanomolar range. researchgate.net This suggests that the benzoate scaffold, when appropriately substituted, can be oriented to interact with the active sites of these enzymes. The study highlighted that fragment-based design strategies could lead to potent cholinesterase inhibitors. researchgate.net Given that this compound contains a benzoate core, it could be a starting point for designing such inhibitors.

Antifungal Activity Studies of Related Analogues

A significant body of research points to the potential antifungal properties of compounds structurally related to this compound, particularly chalcone derivatives. researchgate.netsemanticscholar.orgnih.gov Chalcones, characterized by an α,β-unsaturated keto group, have demonstrated potent activity against various fungal species, including Microsporum gypseum. researchgate.netnih.gov The antifungal action is often linked to this reactive keto group. researchgate.netsemanticscholar.orgnih.gov

While this compound is not a chalcone, the presence of the phenacyl group (an aromatic ketone) is a shared feature. Studies have shown that fluorinated chalcones possess remarkable antifungal properties, which may be due to increased lipophilicity. mdpi.com Furthermore, chalcone derivatives incorporating heterocyclic moieties like imidazole (B134444) have shown promising activity against various Candida species. acs.org These findings suggest that the core structure of this compound could be a viable starting point for developing new antifungal agents.

Table 3: Antifungal Activity of Chalcone Analogues

| Chalcone Derivative Type | Fungal Species | Key Findings | Source(s) |

| Unsubstituted and 4-chloro derivatives | Microsporum gypseum | Activity superior to ketoconazole. | researchgate.netsemanticscholar.orgnih.gov |

| Trifluoromethyl and trifluoromethoxy substituted | Various bacteria and fungi | Compounds with a trifluoromethoxy group were more effective. | mdpi.com |

| Imidazole-based chalcones | Candida albicans, C. krusei, C. parapsilosis, C. glabrata | One derivative exhibited similar activity to ketoconazole. | acs.org |

Structure-Activity Relationship (SAR) Derivations from Analogues and Derivatives

Structure-activity relationship (SAR) studies on analogues of this compound provide valuable insights for designing more potent and selective therapeutic agents. For instance, in a series of anti-juvenile hormone agents, the ester group on the benzene (B151609) ring of ethyl 4-substituted benzoates was found to be essential for activity. elsevierpure.com Replacement of the ester with an amide, alcohol, or other groups eliminated the biological effect. elsevierpure.com

In the context of antihyperlipidemic benzoic acid derivatives, the conversion to a CoA ester in the liver appears crucial for activity. nih.gov For antiproliferative agents, SAR studies on substituted sulfamoyl benzamidothiazoles revealed that specific substitutions on the phenyl ring of the thiazole (B1198619) and on the benzoyl group were critical for enhancing NF-κB signaling activity. nih.gov These studies underscore the importance of the specific arrangement and nature of functional groups on the benzoate and phenyl rings for biological activity.

Pharmacological Modulatory Mechanisms and Biological Pathways

The potential pharmacological mechanisms of this compound can be inferred from its structural components. The aromatic ketone moiety is a versatile functional group that can participate in various reactions, including nucleophilic addition and condensation reactions, making it a key interaction point with biological macromolecules. numberanalytics.commasterorganicchemistry.com

For antihyperlipidemic action, the likely pathway involves the inhibition of key enzymes in lipid metabolism, such as HMG-CoA reductase and acetyl-CoA carboxylase, as seen with related benzoic acid derivatives. nih.gov In terms of antiproliferative effects, related compounds have been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cells. nih.gov The underlying mechanism for some benzoate derivatives may involve the modulation of signaling pathways like NF-κB. nih.gov

Role in Drug Discovery and Lead Compound Optimization Strategies

This compound represents a potential scaffold for drug discovery. nih.govresearcher.life The presence of both an ester and a ketone functional group provides two distinct points for chemical modification, allowing for the generation of a library of derivatives with diverse physicochemical properties. The aromatic ketone motif is a well-established feature in many approved drugs, highlighting its importance as a pharmacophore. researchgate.net

Lead optimization strategies could involve:

Modification of the ethyl ester: Varying the alcohol portion of the ester could influence solubility, metabolic stability, and cell permeability. nih.gov

Substitution on the benzoate ring: Adding substituents to the aromatic ring of the benzoate could alter electronic properties and provide additional binding interactions with target proteins. acs.orgacs.org

Substitution on the phenyl ring of the phenacyl group: Similar to the benzoate ring, modifications here can fine-tune the compound's activity.

Alteration of the ketone: The ketone could be reduced to a hydroxyl group or converted to other functional groups like an oxime or hydrazone to explore different biological activities.

The use of such molecular scaffolds is a cornerstone of modern drug development, allowing for the systematic exploration of chemical space to identify compounds with improved efficacy and safety profiles. nih.govresearcher.life

Applications in Chemical Science and Technology

Utilization as a Synthetic Intermediate for Complex Organic Molecules

Ethyl 3-(2-oxo-2-phenylethyl)benzoate serves as a versatile intermediate in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. The presence of multiple reactive sites—the ketone, the ester, and the aromatic rings—allows for a variety of chemical transformations.

One of the significant applications of phenacyl derivatives, such as this compound, is in the synthesis of heterocyclic compounds. For instance, phenacyl benzoates are known to be precursors in the synthesis of oxazoles, imidazoles, and benzoxazepines. nih.govresearchgate.net These heterocyclic motifs are prevalent in many biologically active compounds and pharmaceutical drugs. The reactivity of the ketone and the adjacent methylene (B1212753) group in the phenacyl portion of the molecule is key to these synthetic routes.

Furthermore, the core structure of this compound can be strategically modified to introduce additional functional groups, leading to the creation of a diverse library of compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or acid chlorides, opening up further synthetic possibilities. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. This adaptability makes it a valuable starting material for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. For example, similar structures are used in the synthesis of nitrogen-containing heterocycles like pyrazole (B372694) and triazole derivatives. eurjchem.com

Development as an Impurity Reference Standard in Pharmaceutical Quality Control

In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is of utmost importance. Impurity reference standards are highly characterized compounds that are used to detect, identify, and quantify impurities in drug substances and drug products. Given that this compound can be a potential byproduct or intermediate in the synthesis of certain pharmaceutical compounds, it has the potential to be developed as an impurity reference standard.

Benzoate (B1203000) derivatives, such as sodium benzoate and benzyl (B1604629) benzoate, are already utilized as pharmaceutical secondary standards. sigmaaldrich.comsigmaaldrich.comreagecon.com These standards are crucial for various analytical applications, including the release testing of pharmaceutical products and method development for both qualitative and quantitative analyses. sigmaaldrich.com The European Pharmacopoeia provides a catalogue of officially recognized reference standards for such purposes. edqm.eu

Should this compound be identified as a process-related impurity or a degradation product in a specific API manufacturing process, a highly pure version of it would be required as a reference standard. This standard would be used in analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure that the levels of this impurity in the final drug product are within the acceptable limits set by regulatory authorities. The availability of certified reference materials is a critical component of Good Manufacturing Practices (GMP) in the pharmaceutical industry. lgcstandards.com

Potential in Functional Materials Science

The molecular structure of this compound suggests its potential for use in the development of various functional materials, leveraging its electronic and photochemical properties.

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and lighting, and their performance is highly dependent on the organic materials used. The synthesis of efficient and stable materials for different layers of an OLED device is an active area of research. Phenacyl derivatives have shown promise as components of organic semiconductors. For instance, phenacyl-thiophene based materials have been investigated as electron-transporting (n-channel) semiconductors for field-effect transistors (FETs), which share material requirements with OLEDs. nih.govnorthwestern.edu The phenacyl group's ability to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a molecule is a desirable characteristic for n-type materials. northwestern.edu

This compound, containing the phenacyl moiety, could potentially serve as an intermediate in the synthesis of larger, more complex molecules designed for use in OLEDs. By functionalizing the aromatic rings or the phenacyl group, it is conceivable to tune the electronic properties, such as the energy levels and charge transport characteristics, to meet the specific requirements for emissive, transport, or blocking layers in an OLED stack. The development of novel organic semiconductors, including phenyl and phenylthienyl derivatives, is a continuous effort to improve the efficiency and lifetime of OLED devices. nih.gov

Biocompatible and biostable coatings are essential for a wide range of medical devices to ensure they perform their intended function without causing adverse reactions in the body. scscoatings.com These coatings can provide benefits such as lubricity, biocompatibility, and controlled drug release. scscoatings.comformacoat.com Phenyl benzoate, a related compound, is used as a plasticizer and stabilizer in coatings, where it can enhance flexibility and adhesion. polymeradd.co.th This suggests that this compound could be explored as a component in the formulation of biocompatible polymer coatings for medical devices. nih.govrsc.org

The properties of the coating can be tailored by incorporating specific molecules. For example, coatings can be designed to be antimicrobial or to promote tissue integration. fraunhofer.de The structure of this compound could be modified to attach it to a polymer backbone or to other functional molecules to create coatings with desired properties for devices such as stents, catheters, and implants. google.com

Nanocomposites are materials that incorporate nanoscale particles into a matrix, often a polymer, to enhance its properties. These materials have found applications in various fields, including advanced packaging and biomedical engineering. The development of functional nanocomposite coatings for food packaging, for instance, aims to improve barrier properties and biodegradability. calpoly.edu

Photochemical Applications as Protecting Groups

One of the most well-documented applications of the phenacyl moiety is in photochemistry, specifically as a photolabile protecting group (PPG). nih.govresearchgate.net PPGs are chemical groups that can be removed from a molecule by exposure to light, offering a high degree of control over chemical reactions. This "caging" and "uncaging" strategy is particularly useful in multi-step organic synthesis and in biological systems where the use of harsh chemical reagents for deprotection is not feasible. nih.gov

The phenacyl group is a classic example of a carbonyl-based PPG and is particularly effective for protecting carboxylic acids. nih.govresearchgate.net The ester linkage in a phenacyl ester can be cleaved upon irradiation with UV light, releasing the free carboxylic acid. This process is valuable in the synthesis of sensitive molecules like peptides. nih.gov The design and synthesis of novel photolabile protecting groups, including benzoin (B196080) acetate (B1210297) derivatives which share structural similarities with phenacyl benzoates, is an active area of research aiming to improve photorelease efficiency and tailor the absorption wavelength. sfu.ca

This compound, being a phenacyl ester, is expected to exhibit these photochemical properties. The ethyl benzoate portion of the molecule can be considered the "protected" carboxylic acid derivative. Upon irradiation, the molecule would cleave to release a derivative of 3-carboxyacetophenone. This property makes it a useful tool in photolithography and for the controlled release of molecules in various applications. The efficiency and mechanism of photodeprotection can be influenced by the substitution pattern on the aromatic rings, offering a way to fine-tune the properties of the PPG. researchgate.net

Conclusion and Future Research Perspectives

Synthesis of Current Research Advances and Contributions

Currently, dedicated research focusing exclusively on Ethyl 3-(2-oxo-2-phenylethyl)benzoate is exceptionally limited. The primary source of information regarding this compound comes from chemical supplier catalogs, which confirm its structural identity and basic physical properties. americanchemicalsuppliers.comsigmaaldrich.com It is identified as a solid with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . americanchemicalsuppliers.comamericanchemicalsuppliers.com

The true research context for this compound is derived from the broader class of molecules to which it belongs: the β-keto esters. This class of compounds is widely recognized for its synthetic versatility. acs.orgacs.org The general reactivity of β-keto esters involves both the ketone and ester functionalities, making them valuable intermediates in organic synthesis. They are frequently used in reactions such as acylation, alkylation, and condensation to construct more complex molecular architectures. nih.gov

Vicinal ketoesters, a category that includes β-keto esters, are particularly noted as key intermediates in the total synthesis of natural products due to the high density of functional groups and the electrophilicity of the keto group. beilstein-journals.org While no specific syntheses employing this compound have been published, its structural motifs are present in precursors for various biologically active molecules. For instance, related β-keto ester structures have been investigated for their potential as antibacterial agents by mimicking bacterial quorum-sensing signals. nih.gov The contribution of this compound, therefore, is currently one of potential, defined by the well-established and diverse reactivity of its parent chemical class.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | ethyl 3-(2-phenylacetyl)benzoate | americanchemicalsuppliers.com |

| CAS Number | 898776-58-4 | americanchemicalsuppliers.comamericanchemicalsuppliers.com |

| Molecular Formula | C₁₇H₁₆O₃ | americanchemicalsuppliers.comamericanchemicalsuppliers.com |

| Molecular Weight | 268.31 g/mol | americanchemicalsuppliers.comamericanchemicalsuppliers.com |

| Physical Form | Solid | |

| Purity | ≥96% | americanchemicalsuppliers.comamericanchemicalsuppliers.com |

| Density | 1.136 g/cm³ | americanchemicalsuppliers.com |

Identification of Knowledge Gaps and Emerging Research Avenues

The scarcity of dedicated studies on this compound means that the knowledge gaps are extensive. Virtually every aspect of its chemical profile beyond basic identification awaits systematic investigation. These gaps represent clear opportunities for future research.

Key Knowledge Gaps:

Optimized Synthesis: While general methods for creating β-keto esters exist, such as the condensation of ketones with carbonates or acyl chlorides, no specific, high-yield synthesis for this compound has been reported. nih.gov Research into efficient and scalable synthetic routes is a fundamental first step.

Chemical Reactivity: The specific reactivity of this compound has not been explored. Studies are needed to understand how the phenacyl and ethyl benzoate (B1203000) moieties influence each other's reactivity, particularly in reactions targeting the ketone, the ester, the aromatic rings, or the enolizable α-carbon.

Spectroscopic and Crystallographic Characterization: Although basic properties are listed by suppliers, detailed spectroscopic data (NMR, IR, MS) and single-crystal X-ray diffraction analysis have not been published. Such data are crucial for confirming its structure and understanding its conformational preferences in the solid state.

Biological Activity: There is no published research on the biological effects of this compound. Given that other β-keto esters have been designed as potential antibacterial agents, screening this compound for antimicrobial, antifungal, or other pharmacological activities is a promising research avenue. nih.gov

Material Properties: The potential for this molecule to serve as a building block in materials science is entirely unknown. Its rigid aromatic structure and polar functional groups suggest it could be a precursor for polymers, liquid crystals, or other functional materials, but this remains to be investigated.

Emerging Research Avenues:

Catalytic Synthesis: Developing novel catalytic methods for the synthesis of this compound and its derivatives.

Derivative Libraries: Using the compound as a scaffold to create a library of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.

Asymmetric Transformations: Exploring the stereoselective reduction of the ketone or other transformations to generate chiral building blocks for synthesis.

Polymer Chemistry: Investigating its use as a monomer or additive in the development of new polymers with specific thermal or optical properties.

Broader Impact on Organic, Medicinal, and Materials Chemistry Disciplines

Should research into this compound be undertaken, its impact could be significant across several chemical disciplines by leveraging the known utility of the β-keto ester functional group.

Organic Chemistry: As a polyfunctional molecule, it could serve as a versatile building block for the synthesis of complex heterocyclic compounds and natural product analogues. The development of novel reactions and synthetic strategies centered on this specific scaffold could provide new tools for organic chemists. The use of vicinal ketoesters in the synthesis of complex natural products highlights the potential of this compound as a key intermediate. beilstein-journals.org

Medicinal Chemistry: The compound represents a novel scaffold for drug discovery. The β-keto ester motif is found in compounds with antibacterial properties, and its derivatives could be explored as potential inhibitors of enzymes or cellular communication pathways like quorum sensing. nih.gov Its structure could be modified to target a wide range of biological targets, potentially leading to new therapeutic agents.

Materials Chemistry: In materials science, the rigid aromatic core combined with the polar ester and ketone groups could be exploited. It could be explored as a component in the design of liquid crystals, or as a monomer for creating specialty polymers with high thermal stability or specific photophysical properties. The ester group, for example, could be incorporated into polyester (B1180765) chains, while the aromatic rings would contribute to rigidity and intermolecular interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-(2-oxo-2-phenylethyl)benzoate?

- Methodology :

- Reaction Setup : Use a reflux condenser with chloroethane and a carboxylic acid derivative (e.g., {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid) in a polar aprotic solvent like dimethylformamide (DMF) .

- Catalysts : Potassium carbonate (K₂CO₃) facilitates nucleophilic substitution in phenacyl ester formation .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with methanol or ethanol as eluents .

- Yield Optimization : Typical yields range from 70% to 88% after recrystallization from methanol or ethanol .

Q. How is this compound purified, and what solvents are effective?

- Methodology :

- Recrystallization : Use methanol or ethanol for high-purity crystals .

- Column Chromatography : Employ silica gel with ethyl acetate/petroleum ether (1:4) to isolate intermediates .

- Solvent Compatibility : Ethanol and DMF are preferred due to their polarity and compatibility with phenacyl esters .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on ketone (δ ~200 ppm) and ester (δ ~170 ppm) signals .

- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ .

- Mass Spectrometry : GC/MS analysis detects fragmentation patterns (e.g., m/z 164.16 for methyl benzoylformate derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Cu-Kα radiation .

- Refinement : Apply SHELXL for least-squares refinement, achieving R-factors < 0.05 for high-resolution data .

- Key Parameters : Monitor torsion angles (e.g., N1–C4–C3–O1 = 175.6°) to confirm planar conformations .

- Example : A monoclinic P21/c space group with unit cell dimensions a = 8.4375 Å, b = 17.551 Å was reported for a related phenacyl ester .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Methodology :

- Cross-Validation : Compare NMR/IR data with X-ray-derived bond lengths (e.g., C=O bond ~1.21 Å) .

- Dynamic Effects : Account for solvent-induced conformational changes in solution vs. solid-state structures .

- Computational Modeling : Density Functional Theory (DFT) calculations can reconcile discrepancies in electronic environments .

Q. How do reaction mechanisms explain the formation of the 2-oxo-2-phenylethyl moiety?

- Methodology :

- Nucleophilic Substitution : 2-Bromo-1-phenylethanone reacts with carboxylate anions in DMF to form phenacyl esters .

- Kinetic Studies : Monitor intermediate formation via time-resolved NMR or quenching experiments .

- Side Reactions : Mitigate hydrolysis of the ester group by avoiding aqueous conditions during synthesis .

Key Challenges and Solutions

- Crystallization Difficulties : Slow evaporation of ethyl acetate solutions yields diffraction-quality crystals .

- Biological Activity Screening : Use in vitro anti-inflammatory assays (e.g., COX-2 inhibition) based on benzimidazole analogs .

- Stereochemical Control : Chiral derivatization via Mitsunobu reactions ensures enantiopure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.